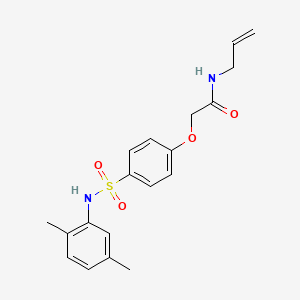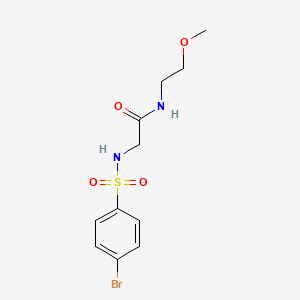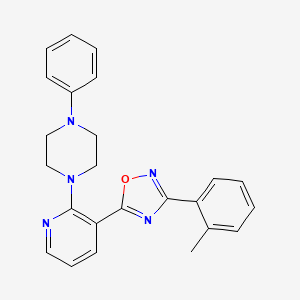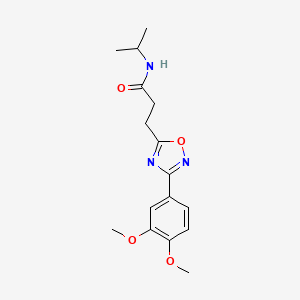
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline, also known as IDN-7314, is a chemical compound that has been studied for its potential use in the field of cancer research. This compound is an inhibitor of the enzyme NADH dehydrogenase (ubiquinone) 1 alpha subcomplex 4-like 2 (NDUFA4L2), which is involved in the electron transport chain in mitochondria. Inhibition of this enzyme has been shown to have anti-cancer effects, making IDN-7314 a promising candidate for further research.
Wirkmechanismus
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline inhibits the activity of NDUFA4L2, which is involved in the electron transport chain in mitochondria. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately leading to apoptosis in cancer cells.
Biochemical and physiological effects:
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline has been shown to have anti-cancer effects in vitro and in vivo. It also has potential as a therapeutic agent for other diseases, such as neurodegenerative disorders, where mitochondrial dysfunction plays a role.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline is its specificity for NDUFA4L2, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the cancer cell line or animal model used. Additionally, further studies are needed to determine the optimal dosing and administration of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline.
Zukünftige Richtungen
1. Investigating the use of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline in combination with other anti-cancer agents to enhance its efficacy.
2. Developing more potent and selective inhibitors of NDUFA4L2.
3. Studying the potential use of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline in other diseases where mitochondrial dysfunction plays a role.
4. Investigating the mechanisms of resistance to 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline in cancer cells.
5. Conducting clinical trials to determine the safety and efficacy of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline in humans.
Synthesemethoden
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the formation of an oxadiazole ring, followed by the introduction of nitro and dimethylamino groups. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline has been studied for its potential use in cancer research. In vitro studies have shown that 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies in mice have also shown promising results, with 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline inhibiting tumor growth and increasing survival rates.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-8(2)12-14-13(20-15-12)9-5-6-10(16(3)4)11(7-9)17(18)19/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHIKHWBCXMVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)


![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7694721.png)





